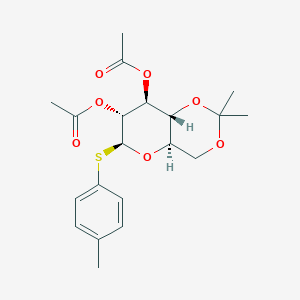
9-cis-13,14-Dihydro 13-methylretinoic acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cis-13,14-Dihydro 13-methylretinoic acid-d5 is a synthetic retinoid derivative. It is a deuterated form of 9-cis-13,14-dihydroretinoic acid, which is known to act as a ligand for retinoid X receptors (RXRs). This compound is used in various scientific research applications due to its unique properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-13,14-Dihydro 13-methylretinoic acid-d5 involves several steps, starting from commercially available precursors. The key steps include:
Hydrogenation: The starting material undergoes hydrogenation to introduce the 13,14-dihydro functionality.
Isomerization: The compound is then subjected to isomerization to obtain the 9-cis configuration.
Deuteration: The final step involves the incorporation of deuterium atoms to achieve the deuterated form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
9-cis-13,14-Dihydro 13-methylretinoic acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
9-cis-13,14-Dihydro 13-methylretinoic acid-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for studying retinoid metabolism and function.
Biology: The compound is employed in cell culture studies to investigate the role of RXRs in cellular processes.
Medicine: It is explored for its potential therapeutic effects in treating diseases related to retinoid signaling pathways.
Industry: The compound is used in the development of new pharmaceuticals and cosmetic products.
Wirkmechanismus
The compound exerts its effects by binding to retinoid X receptors (RXRs), which are nuclear hormone receptors. Upon binding, it activates RXR-mediated transcriptional pathways, influencing gene expression and cellular functions. The molecular targets include various genes involved in cell differentiation, proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-cis-Retinoic Acid: Another RXR ligand with similar binding properties but lacks the deuterium atoms.
All-trans-Retinoic Acid: Binds to retinoic acid receptors (RARs) rather than RXRs, leading to different biological effects.
13-cis-Retinoic Acid: Used in acne treatment but has different receptor binding affinities.
Uniqueness
9-cis-13,14-Dihydro 13-methylretinoic acid-d5 is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies. Its specific binding to RXRs also distinguishes it from other retinoids, making it a valuable tool in research.
Eigenschaften
Molekularformel |
C20H30O2 |
|---|---|
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
(4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-4,6,8-trienoic acid |
InChI |
InChI=1S/C20H30O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,16H,7,10,13-14H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-/i3D3,10D2 |
InChI-Schlüssel |
XTOYXKSKSDVOOD-RLHKDVFOSA-N |
Isomerische SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(C)CC(=O)O)\C)(C)C)[2H] |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432034.png)
![2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid](/img/structure/B12432037.png)
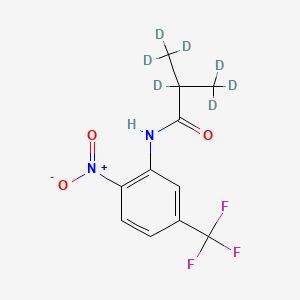

![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
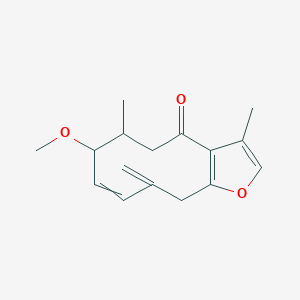
amine](/img/structure/B12432057.png)
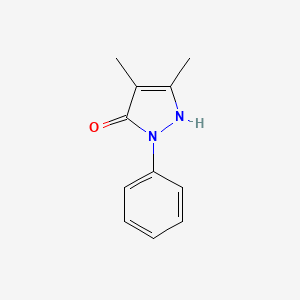
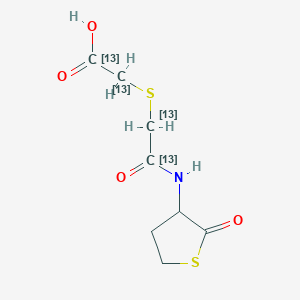


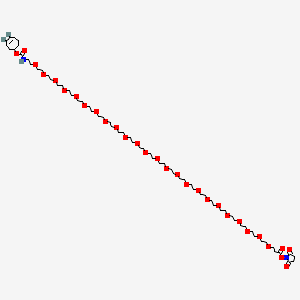
![(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12432091.png)
